molecular formula C11H7BrF2 B13032100 6-Bromo-1-(difluoromethyl)naphthalene CAS No. 1261752-46-8

6-Bromo-1-(difluoromethyl)naphthalene

Cat. No.: B13032100
CAS No.: 1261752-46-8
M. Wt: 257.07 g/mol
InChI Key: BGOYFCDOTSAREJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 6th and 1st positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(difluoromethyl)naphthalene typically involves the bromination of naphthalene followed by the introduction of the difluoromethyl group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The difluoromethylation step can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Naphthoquinones or other oxidized forms.

    Reduction Products: Reduced naphthalene derivatives.

    Coupling Products: Biaryl or alkyl-naphthalene compounds.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(difluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and difluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(difluoromethyl)naphthalene
  • 1-Bromo-4-(difluoromethyl)naphthalene
  • 1-Bromo-5-(difluoromethyl)naphthalene

Uniqueness

6-Bromo-1-(difluoromethyl)naphthalene is unique due to the specific positioning of the bromine and difluoromethyl groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and difluoromethyl groups also imparts unique chemical and physical properties, such as increased stability and specific reactivity patterns .

Properties

CAS No.

1261752-46-8

Molecular Formula

C11H7BrF2

Molecular Weight

257.07 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)naphthalene

InChI

InChI=1S/C11H7BrF2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,11H

InChI Key

BGOYFCDOTSAREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)F

Origin of Product

United States

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